TNF-alpha-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tumor necrosis factor alpha inhibitor 2 is a potent and orally active inhibitor of tumor necrosis factor alpha, a cytokine involved in systemic inflammation and immune system regulation. Tumor necrosis factor alpha inhibitor 2 distorts the tumor necrosis factor alpha trimer upon binding, leading to aberrant signaling when the trimer binds to tumor necrosis factor receptor type 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tumor necrosis factor alpha inhibitor 2 involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of tumor necrosis factor alpha inhibitor 2 likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Tumor necrosis factor alpha inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of tumor necrosis factor alpha inhibitor 2 .
Scientific Research Applications
Tumor necrosis factor alpha inhibitor 2 has a wide range of scientific research applications, including:
Mechanism of Action
Tumor necrosis factor alpha inhibitor 2 exerts its effects by binding to the tumor necrosis factor alpha trimer, causing a distortion that leads to aberrant signaling when the trimer binds to tumor necrosis factor receptor type 1. This interaction disrupts the normal signaling pathways mediated by tumor necrosis factor alpha, resulting in the inhibition of pro-inflammatory cytokine production and other downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tumor necrosis factor alpha inhibitor 2 include:
Infliximab: A monoclonal antibody that binds to tumor necrosis factor alpha and neutralizes its activity.
Adalimumab: Another monoclonal antibody that targets tumor necrosis factor alpha and inhibits its function.
Uniqueness
Tumor necrosis factor alpha inhibitor 2 is unique in its ability to distort the tumor necrosis factor alpha trimer, leading to aberrant signaling. This mechanism of action differentiates it from other tumor necrosis factor alpha inhibitors that primarily function by neutralizing the cytokine or blocking its receptors .
Properties
Molecular Formula |
C25H21ClF2N6O |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
3-[(1R)-1-[[3-chloro-7-fluoro-6-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-2-methyl-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C25H21ClF2N6O/c1-12(16-7-14(9-29)5-6-17(16)27)33-23-20(26)13(2)32-19-8-18(28)21(34-22(19)23)15-10-30-24(31-11-15)25(3,4)35/h5-8,10-12,35H,1-4H3,(H,32,33)/t12-/m1/s1 |
InChI Key |
UDLNDXDUOBMZIQ-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(N=C2C(=C1Cl)N[C@H](C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |
Canonical SMILES |
CC1=NC2=CC(=C(N=C2C(=C1Cl)NC(C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.